3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H12BrN3 and its molecular weight is 302.175. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of various nucleosides, showcasing notable biological activities. For instance, its application in the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has been explored, with these nucleosides showing significant activity against certain viruses and tumor cells, as well as against Leishmania tropica within human macrophages in vitro (Cottam et al., 1984).
Medicinal Chemistry
- In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their potential as anticancer and antiviral agents. This includes compounds like 4-bromo derivatives showing promising activity against specific Bcr-Abl T315I mutant cells (Radi et al., 2013).
Antimicrobial Applications
- Heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been studied for antimicrobial activity. These compounds, when incorporated into polyurethane varnish formula and printing ink paste, exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Analgesic and Anti-inflammatory Properties
- Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For example, a specific compound within this class demonstrated excellent analgesic activity in comparison with standard drugs like indomethacin (Shaaban et al., 2008).
Chemical Synthesis and Material Science
- The compound has also found use in chemical synthesis, where its derivatives serve as intermediates for further chemical reactions. For instance, it has been used in the preparation of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, showcasing the versatility of this compound in synthesizing various structurally diverse compounds (Jismy et al., 2020).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine belongs, have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Biochemical Pathways
By inhibiting CDK2, this compound could potentially affect the cell cycle, particularly the transition from the G1 phase to the S phase, which is regulated by CDK2 . This could lead to cell cycle arrest and apoptosis, especially in cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by this compound could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a protein kinase essential in cellular processes .
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities .
Properties
IUPAC Name |
3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUUSFKSLUQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322185 | |
Record name | 3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-04-6 | |
Record name | 3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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